An In-depth Technical Guide to 2-Ethyl-5-methylphenol: Physicochemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 2-Ethyl-5-methylphenol: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-5-methylphenol (CAS No: 1687-61-2), a substituted phenolic compound. This document includes tabulated quantitative data, detailed experimental protocols for its characterization, and a proposed synthetic route based on established chemical principles.
Core Physical and Chemical Properties
2-Ethyl-5-methylphenol, also known as 6-Ethyl-m-cresol, is an aromatic organic compound.[1] At room temperature, it typically appears as a colorless to pale yellow liquid with a characteristic phenolic odor.[2] Its molecular structure consists of a benzene (B151609) ring substituted with a hydroxyl group, an ethyl group, and a methyl group at positions 1, 2, and 5, respectively.
Table 1: General and Physical Properties of 2-Ethyl-5-methylphenol
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O | [1][3] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 5.5 - 42.7 °C | [1][2] |
| Boiling Point | 218.3 - 218.5 °C at 760 mmHg | [1][2] |
| Density | 0.994 g/cm³ | [1] |
| Flash Point | 95.4 °C | [1] |
| Vapor Pressure | 0.0862 mmHg at 25°C | [1] |
Table 2: Solubility and Partitioning Properties of 2-Ethyl-5-methylphenol
| Property | Value | Source(s) |
| Solubility in Water | Low solubility | [2] |
| Solubility in Organic Solvents | Soluble in alcohols and ethers | [2] |
| pKa | 10.38 ± 0.10 (Predicted) | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.263 - 2.8 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Ethyl-5-methylphenol.
Table 3: Key Spectroscopic Data for 2-Ethyl-5-methylphenol
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | Signals corresponding to aromatic protons, the hydroxyl proton, and the aliphatic protons of the ethyl and methyl groups. |
| ¹³C NMR | Resonances for the aromatic carbons, including the carbon attached to the hydroxyl group, and the carbons of the ethyl and methyl substituents. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[3] |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical and chemical properties of 2-Ethyl-5-methylphenol.
3.1. Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
-
Apparatus : Capillary tubes, thermometer, and a melting point apparatus (e.g., Thiele tube with heating oil or an automated instrument).
-
Procedure :
-
A small, finely powdered sample of solidified 2-Ethyl-5-methylphenol is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
-
3.2. Determination of Boiling Point
The boiling point is a fundamental physical property of a liquid.
-
Apparatus : Small test tube, capillary tube (sealed at one end), thermometer, and a heating bath (e.g., oil bath).
-
Procedure :
-
A small volume of 2-Ethyl-5-methylphenol is placed in a test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
3.3. Determination of Solubility
The solubility profile provides insights into the polarity and intermolecular forces of the compound.
-
Apparatus : Test tubes, vortex mixer.
-
Procedure :
-
A small, measured amount of 2-Ethyl-5-methylphenol (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL of water, ethanol (B145695), or diethyl ether).
-
The mixture is agitated vigorously using a vortex mixer for a set period.
-
The mixture is allowed to stand, and the solubility is determined by visual inspection for the presence of any undissolved material. The compound is classified as soluble, partially soluble, or insoluble.
-
3.4. Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group.
-
Apparatus : pH meter, burette, beaker, magnetic stirrer.
-
Procedure (Potentiometric Titration) :
-
A known concentration of 2-Ethyl-5-methylphenol is dissolved in a suitable solvent mixture (e.g., water-ethanol).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pH at the half-equivalence point, where half of the phenol (B47542) has been neutralized, is equal to the pKa of the compound.
-
3.5. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in ppm relative to a standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy :
-
A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
The IR spectrum is recorded using an FTIR spectrometer.
-
-
Mass Spectrometry (MS) :
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The mass spectrum is obtained using an appropriate ionization technique (e.g., Electron Ionization - EI).
-
Synthesis of 2-Ethyl-5-methylphenol
A plausible and efficient method for the synthesis of 2-Ethyl-5-methylphenol is the Friedel-Crafts alkylation of m-cresol (B1676322) with ethanol using a solid acid catalyst. This method is analogous to the well-established synthesis of thymol (B1683141) from m-cresol and isopropanol.[4][5]
4.1. Proposed Experimental Protocol: Friedel-Crafts Alkylation of m-Cresol
-
Materials : m-cresol, ethanol, solid acid catalyst (e.g., Amberlyst-15 or a zeolite), and a suitable solvent (e.g., toluene, if necessary).
-
Apparatus : A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and an addition funnel.
-
Procedure :
-
The solid acid catalyst is activated by heating under vacuum.
-
m-Cresol and the activated catalyst are charged into the reaction flask.
-
The mixture is heated to the desired reaction temperature (e.g., 120-150 °C) with vigorous stirring.
-
Ethanol is added dropwise from the addition funnel over a period of time to control the reaction rate and temperature.
-
The reaction is monitored by a suitable technique (e.g., Gas Chromatography - GC) until the consumption of the starting material is complete or maximized.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.
-
The filtrate is washed with a dilute aqueous base (e.g., NaHCO₃ solution) to remove any unreacted m-cresol, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure 2-Ethyl-5-methylphenol.
-
Visualizations
5.1. Logical Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of 2-Ethyl-5-methylphenol.
5.2. Analytical Workflow for Characterization
Caption: A logical workflow for the analytical characterization of synthesized 2-Ethyl-5-methylphenol.
